An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Pelirine
An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Pelirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelirine, a naturally occurring alkaloid isolated from the roots of Rauvolfia verticillata, has emerged as a compound of significant interest due to its potential therapeutic properties.[][2] This technical guide provides a comprehensive overview of the chemical structure of Pelirine, alongside an exploration of its biological activities and mechanism of action, with a particular focus on its role in modulating key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties of Pelirine
Pelirine, also known by its synonym 10-Methoxyepiaffinine, is an indole alkaloid with a complex tetracyclic structure.[] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | [] |
| CAS Number | 30435-26-8 | [][2][3][4][5][6] |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [][3][4] |
| Molecular Weight | 354.5 g/mol | [][2][4] |
| SMILES String | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | [][4] |
| Appearance | Powder | [][2] |
| Purity | ≥95% (Commercially available) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Melting Point | 130-131°C (water methanol) | [][6] |
| Boiling Point | 540.6±50.0°C (Predicted) | [][6] |
Biological Activity and Mechanism of Action
Pelirine has demonstrated significant biological activity, particularly in the context of inflammation. Studies have shown that Pelirine can ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis, a common model for inflammatory bowel disease.[] The primary mechanism underlying this effect appears to be the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells (DCs).[]
Modulation of MAPK and NF-κB Signaling Pathways
The MAPK and NF-κB signaling cascades are crucial regulators of the inflammatory response. Aberrant activation of these pathways is implicated in the pathogenesis of numerous inflammatory diseases. Pelirine has been shown to inhibit the activation of both MAPK and NF-κB pathways in bone-marrow-derived dendritic cells.[] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17).[] Furthermore, Pelirine has been observed to down-regulate myeloperoxidase (MPO) activity and the expression of the NF-κB p65 subunit.[]
The precise molecular targets of Pelirine within these pathways are still under investigation. However, its ability to concurrently suppress these key inflammatory signaling nodes highlights its potential as a multi-target anti-inflammatory agent.
Caption: Proposed mechanism of Pelirine's anti-inflammatory action.
Experimental Protocols
While specific, detailed experimental protocols for Pelirine are not widely published, standard methodologies for the analysis of alkaloids can be adapted. The following sections outline general approaches for HPLC and NMR analysis that can serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification and purity assessment of Pelirine.
Objective: To develop a validated RP-HPLC method for the determination of Pelirine in bulk drug and biological matrices.
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Data acquisition and processing software
Chromatographic Conditions (to be optimized):
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Ambient or controlled (e.g., 25-30°C).
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Detection Wavelength: Based on the UV spectrum of Pelirine, with a maximum absorption reported at 328 nm.[6]
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Injection Volume: 10-20 µL.
Method Validation (as per ICH guidelines):
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Specificity: Assess the ability to detect Pelirine in the presence of impurities, degradation products, or matrix components.
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Linearity: Analyze a series of standard solutions over a defined concentration range to establish a linear relationship between concentration and peak area.
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Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
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Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Pelirine that can be reliably detected and quantified.
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Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.
Caption: General workflow for HPLC method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of Pelirine.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of Pelirine.
Instrumentation:
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High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
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Dissolve an appropriate amount of Pelirine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
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Acquire ¹H NMR spectrum to determine the number and types of protons and their connectivity.
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Acquire ¹³C NMR spectrum to identify the number and types of carbon atoms.
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Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment and to confirm connectivities.
Data Analysis:
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Process the raw data (Fourier transformation, phase correction, baseline correction).
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Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
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Assign chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS).
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Analyze coupling constants (J) in the ¹H NMR spectrum to deduce dihedral angles and proton-proton proximities.
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Correlate ¹H and ¹³C signals using 2D NMR data to build the molecular structure.
Future Directions
The promising anti-inflammatory properties of Pelirine warrant further investigation. Key areas for future research include:
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Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.
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In-depth Mechanistic Studies: To pinpoint the direct molecular targets of Pelirine within the MAPK and NF-κB signaling pathways.
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Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of Pelirine for potential clinical development.
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Preclinical and Clinical Trials: To evaluate the efficacy of Pelirine in various inflammatory disease models and eventually in human subjects.
Conclusion
Pelirine is a fascinating natural product with a well-defined chemical structure and promising anti-inflammatory activities. Its ability to modulate the MAPK and NF-κB signaling pathways makes it an attractive candidate for the development of novel therapeutics for inflammatory disorders. The information and protocols outlined in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing alkaloid.
